molecular formula C11H13F3N4O2 B11739618 2-cyano-3-(dimethylamino)-N'-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide

2-cyano-3-(dimethylamino)-N'-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide

Katalognummer: B11739618
Molekulargewicht: 290.24 g/mol
InChI-Schlüssel: ZMOGFZZQCRRGJA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide typically involves the reaction of a cyano compound with a hydrazide derivative under controlled conditions. The reaction may require specific catalysts, solvents, and temperature conditions to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for high yield and purity, with stringent quality control measures in place.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield various oxo-derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, the compound could be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its interactions with biological macromolecules could be studied to understand its mechanism of action.

Medicine

In medicinal chemistry, the compound may be explored as a potential drug candidate. Its pharmacokinetic and pharmacodynamic properties would be evaluated to determine its suitability for therapeutic use.

Industry

In industrial applications, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its stability and reactivity make it a versatile component in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-cyano-3-(dimethylamino)-N’-(4-oxopentan-2-ylidene)prop-2-enehydrazide
  • 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-3-oxopentan-2-ylidene)prop-2-enehydrazide

Uniqueness

The presence of the trifluoromethyl group in 2-cyano-3-(dimethylamino)-N’-(5,5,5-trifluoro-4-oxopentan-2-ylidene)prop-2-enehydrazide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics may enhance its performance in various applications compared to similar compounds.

Eigenschaften

Molekularformel

C11H13F3N4O2

Molekulargewicht

290.24 g/mol

IUPAC-Name

2-cyano-3-(dimethylamino)-N-[(5,5,5-trifluoro-4-oxopentan-2-ylidene)amino]prop-2-enamide

InChI

InChI=1S/C11H13F3N4O2/c1-7(4-9(19)11(12,13)14)16-17-10(20)8(5-15)6-18(2)3/h6H,4H2,1-3H3,(H,17,20)

InChI-Schlüssel

ZMOGFZZQCRRGJA-UHFFFAOYSA-N

Kanonische SMILES

CC(=NNC(=O)C(=CN(C)C)C#N)CC(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.